2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
The primary target of the compound 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is the SARS-CoV-2 3CL protease . This enzyme plays a crucial role in the life cycle of the virus, making it an attractive target for therapeutic intervention .
Mode of Action
this compound interacts with the SARS-CoV-2 3CL protease, inhibiting its activity . This interaction disrupts the viral replication process, thereby limiting the spread of the virus within the host .
Biochemical Pathways
The inhibition of the SARS-CoV-2 3CL protease by this compound affects the viral replication pathway . The downstream effects of this inhibition include a reduction in viral load and potentially a decrease in the severity of the disease .
Pharmacokinetics
The compound’s effectiveness as a sars-cov-2 3cl protease inhibitor suggests that it has sufficient bioavailability to reach its target in vivo .
Result of Action
The molecular effect of this compound’s action is the inhibition of the SARS-CoV-2 3CL protease . On a cellular level, this results in a disruption of the viral replication process, which can lead to a decrease in viral load .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of [hydroxy(tosyloxy)iodo]benzene (HTIB) has been reported to simplify the synthesis process by avoiding the use of lachrymatory α-halocarbonyl compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antiviral agent, particularly against SARS-CoV-2.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: These include compounds like thiamine (vitamin B1), epothilones, and thiazolyl peptide antibiotics.
Indeno[1,2-d]thiazole derivatives: These include other compounds with similar core structures but different substituents.
Uniqueness
2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-12-7-8-14(13(2)9-12)11-18(23)21-20-22-19-16-6-4-3-5-15(16)10-17(19)24-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDCXCCWLUOBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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